
5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one is an organic compound with a complex structure that includes a hydroxymethyl group, a propan-2-yloxy group, and a cyclohex-2-en-1-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-hydroxymethylfurfural with propan-2-ol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfuric acid or other strong acids, is common to drive the reaction to completion. The process may also include purification steps, such as distillation or crystallization, to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxymethyl and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is used in studies related to enzyme activity and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of biodegradable materials and as a building block for advanced materials
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The propan-2-yloxy group may enhance the compound’s solubility and stability, facilitating its use in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Chloromethyl)furfural (CMF)
- 5-(Bromomethyl)furfural (BMF)
- 5-(Ethoxymethyl)furfural (EMF)
- 2,5-Diformylfuran (DFF)
- 5-Methylfurfural (5MF)
Uniqueness
5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one is unique due to its specific functional groups and structural features. The presence of both hydroxymethyl and propan-2-yloxy groups provides distinct reactivity and potential for diverse applications compared to its analogs .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H16O3 |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O3/c1-7(2)13-10-4-8(6-11)3-9(12)5-10/h5,7-8,11H,3-4,6H2,1-2H3 |
Clé InChI |
RNKBASBHSMGDSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=O)CC(C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5R)-bicyclo[3.2.1]octan-2-one](/img/structure/B13836335.png)
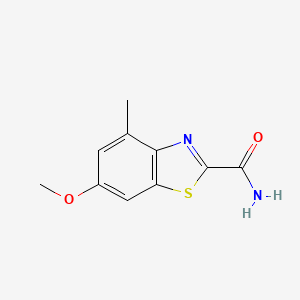
![(2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol](/img/structure/B13836356.png)
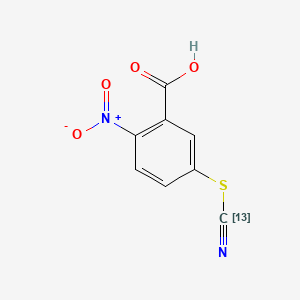

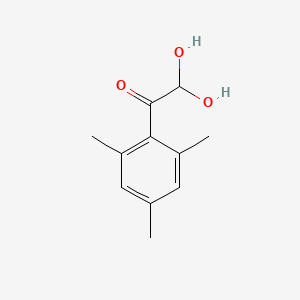

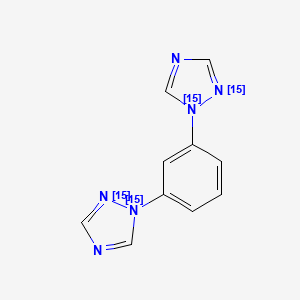
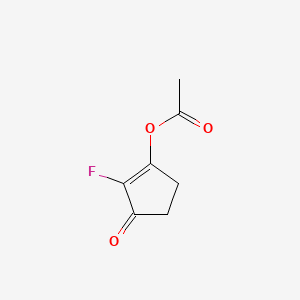
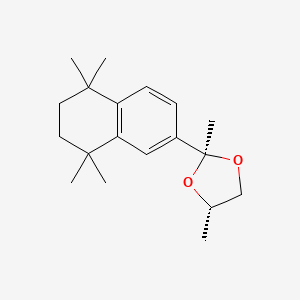
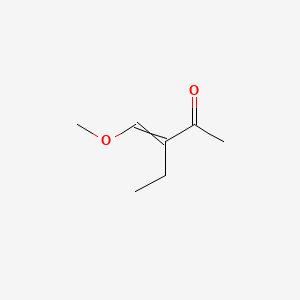

![1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone](/img/structure/B13836430.png)
